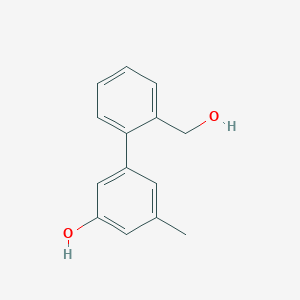
5-(3-Hydroxymethylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxymethylphenyl)-2-methylphenol, 95% (5-HMPMP), also known as 2-methyl-5-hydroxymethylphenol, is a phenol derivative with a wide range of applications in scientific research and industrial processes. It is a colorless to pale yellow liquid with a characteristic odor, and is commonly used as a reagent in organic synthesis. 5-HMPMP is a versatile reagent which can be used in the synthesis of a variety of organic compounds and has been used in the synthesis of pharmaceuticals, dyes, pesticides, and other organic compounds. In addition, 5-HMPMP has been used in the study of biochemical and physiological processes, as well as in the development of novel drug delivery systems.
Mécanisme D'action
The mechanism of action of 5-HMPMP is not well understood. However, it is believed to be involved in the formation of a variety of organic compounds, including pharmaceuticals, dyes, pesticides, and other organic compounds. In addition, 5-HMPMP is believed to be involved in the formation of polymers, including polyesters, polyamides, and polyurethanes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-HMPMP are not well understood. However, it is believed to be involved in the formation of a variety of organic compounds, including pharmaceuticals, dyes, pesticides, and other organic compounds. In addition, 5-HMPMP is believed to be involved in the formation of polymers, including polyesters, polyamides, and polyurethanes.
Avantages Et Limitations Des Expériences En Laboratoire
5-HMPMP has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also a versatile reagent which can be used in the synthesis of a variety of organic compounds. Additionally, 5-HMPMP is relatively safe to use in laboratory experiments, as it has low toxicity and is not flammable.
However, there are some limitations to using 5-HMPMP in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can react with other compounds, which can lead to the formation of unwanted byproducts.
Orientations Futures
There are several potential future directions for the use of 5-HMPMP in scientific research. It could be used in the development of new drug delivery systems, as well as in the synthesis of new polymers and other organic compounds. Additionally, further research into the biochemical and physiological effects of 5-HMPMP could lead to the development of new therapeutic agents and treatments. Finally, 5-HMPMP could be used in the development of new catalysts and reagents for organic synthesis.
Méthodes De Synthèse
5-HMPMP can be synthesized using a variety of methods, including the reaction of a phenol with formaldehyde, the reaction of a phenol with an alcohol, and the reaction of a phenol with an aldehyde. The most common method of synthesis is the reaction of phenol with formaldehyde, which produces 5-HMPMP in a two-step process. The first step involves the reaction of phenol with formaldehyde, followed by the addition of an acid catalyst. The second step involves the addition of a base to the reaction mixture, which results in the formation of 5-HMPMP.
Applications De Recherche Scientifique
5-HMPMP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, pesticides, and other organic compounds. In addition, 5-HMPMP has been used in the study of biochemical and physiological processes, as well as in the development of novel drug delivery systems. 5-HMPMP has also been used in the synthesis of a variety of polymers, including polyesters, polyamides, and polyurethanes.
Propriétés
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-5-6-13(8-14(10)16)12-4-2-3-11(7-12)9-15/h2-8,15-16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFRTGPCAFAZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683725 |
Source


|
| Record name | 3'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-38-9 |
Source


|
| Record name | 3'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














